molecular formula C7H12O B13975992 4,4-Dimethyl-3,4-dihydro-2H-pyran CAS No. 64833-72-3

4,4-Dimethyl-3,4-dihydro-2H-pyran

Cat. No.: B13975992
CAS No.: 64833-72-3
M. Wt: 112.17 g/mol
InChI Key: JNHSLLWORMFHKQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,4-dihydro-2H-pyran (CAS: Not specified in search results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64833-72-3

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydropyran

InChI

InChI=1S/C7H12O/c1-7(2)3-5-8-6-4-7/h3,5H,4,6H2,1-2H3

InChI Key

JNHSLLWORMFHKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC=C1)C

Origin of Product

United States

Synthetic Methodologies for 4,4 Dimethyl 3,4 Dihydro 2h Pyran

Cyclization Reactions for Dihydropyran Core Formation

The formation of the dihydropyran ring is a critical step in the synthesis of 4,4-dimethyl-3,4-dihydro-2H-pyran. Both intramolecular and intermolecular cyclization strategies are employed to construct this heterocyclic core.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the dihydropyran ring from a single precursor molecule containing all the necessary atoms. One notable method involves the acid-mediated cyclization of unsaturated esters. For instance, (E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamates can be cyclized using polyphosphoric acid (PPA) to form δ-lactones, which are key intermediates. psu.edu This is often followed by a reductive cyclization step to yield the final dihydropyran-fused quinoline (B57606) systems. psu.edu

Another approach utilizes the cycloisomerization of diynols. This reaction can be catalyzed by a cooperative system of Ca2+ and camphorsulfonic acid, in the presence of an aldehyde, to generate bicyclic 2H-pyrans. mdpi.com

Intermolecular Cyclization Strategies

Intermolecular reactions, where two or more molecules combine to form the ring, are also prevalent in dihydropyran synthesis. These include cycloaddition reactions and multicomponent reactions.

[4+2] and [3+3]-type Cycloadditions: The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for synthesizing dihydropyran rings. rsc.org For example, the reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, can produce dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, four-component reactions involving arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can lead to the formation of 3,4-dihydro-2H-pyrans. nih.govacs.org The outcome of these reactions, yielding either pyridinone or pyran derivatives, is dependent on the structure of the cyclic 1,3-diketone used. nih.govacs.org A palladium-catalyzed formal [3+3] allylic cycloaddition of 2-butene-1,4-diols with 2-(1-alkynyl)-2-alken-1-ones has also been developed for the synthesis of furo[3,4-c]pyran derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs are efficient processes that combine three or more reactants in a single step to form a complex product. mjbas.comnih.gov These reactions are advantageous due to their atom economy, reduced reaction times, and often simpler procedures. mjbas.com One-pot multicomponent reactions are frequently used to synthesize various pyran derivatives. mjbas.comnih.gov For example, the reaction of an aromatic aldehyde, a β-ketoester or β-diketone can be catalyzed by various catalysts to produce 4H-pyran derivatives. mjbas.com

Functional Group Transformations and Derivatization Routes

The synthesis of this compound can also be achieved by modifying existing molecules through functional group transformations or by derivatizing a pre-formed dihydropyran skeleton.

Modification of Precursors Leading to this compound

A common strategy involves the Wittig reaction of o-nitrobenzaldehydes with a suitable phosphorane to create (E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamates. psu.edu These intermediates are then subjected to cyclization and reduction to form the desired 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines. psu.edu Another approach starts with the enantioselective reduction of 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones using a borane-dimethyl sulfide (B99878) complex in the presence of a chiral oxazaborolidine catalyst. researchgate.net The resulting benzopyran-4-ols can then be converted to the corresponding 4-amino derivatives. researchgate.net

Post-Synthetic Modifications at the 3,4-Dihydro-2H-pyran Skeleton

Once the 3,4-dihydro-2H-pyran ring is formed, further modifications can be introduced. For instance, cross-coupling reactions can be used to derivatize the pyran ring. A titanocene-catalyzed reductive domino reaction of trifluoromethyl-substituted alkenes and epoxides produces gem-difluorobishomoallylic alcohols, which can then be derivatized in a single step to form diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org Additionally, post-polymerization modification of polymers containing reactive groups, such as poly(2-vinyl-4,4-dimethyl azlactone), allows for the attachment of various molecules to the polymer backbone. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of pyran derivatives to minimize environmental impact. mjbas.comnih.gov This includes the use of reusable catalysts, greener solvents, and energy-efficient reaction conditions. mjbas.comnih.goveurekaselect.com

One-pot multicomponent reactions are inherently green as they reduce the number of steps and purification processes, thereby minimizing waste. mjbas.com The use of water as a solvent and recyclable catalysts, such as neodymium(III) oxide (Nd2O3), further enhances the green credentials of these synthetic routes. mjbas.com Microwave-assisted transformations and reactions in ionic liquids are also being explored as environmentally benign alternatives. eurekaselect.com A method for synthesizing chiral 3,4-dihydro-2H-pyran compounds in an aqueous medium using a chiral copper complex catalyst has been reported, which can be scaled up to the gram scale while maintaining high stereoselectivity and yield. google.com The dehydration of tetrahydrofurfuryl alcohol over an alumina (B75360) catalyst is another established method for preparing 3,4-dihydropyran. wikipedia.org

Solvent-Free Methodologies

In response to the growing emphasis on green chemistry, solvent-free reaction conditions have been developed to minimize environmental impact. These methods often enhance reaction rates and simplify purification processes.

One prominent solvent-free approach involves the Prins cyclization reaction performed on a solid support. An efficient protocol utilizes the simple grinding of an aldehyde and a homoallylic alcohol with a catalytic amount of p-Toluenesulfonic acid (p-TSA) on silica (B1680970) gel. nih.gov This mechanochemical method can produce tetrahydropyran (B127337) derivatives in minutes. nih.gov

Another significant solvent-free method is the Barbier-Prins cyclization. This one-pot synthesis can be accomplished by reacting allyl bromide with a carbonyl compound, promoted by a BBIMBr/SnBr₂ complex under anhydrous, solvent-free conditions. nih.govbeilstein-journals.orgbeilstein-journals.org

Molecular iodine has also been established as an effective catalyst for the synthesis of substituted pyrans under solvent-free conditions at room temperature. organic-chemistry.org This approach is notable for its mild conditions and operational simplicity, offering a practical alternative to many existing protocols. organic-chemistry.org The use of iodine as a mild, non-toxic, and readily available Lewis acid catalyst has been explored for multicomponent reactions, such as the Biginelli reaction, to produce related heterocyclic compounds without the need for a solvent. uinsgd.ac.id

Table 1: Examples of Solvent-Free Synthesis Conditions for Pyrans

Reaction Type Catalyst / Promoter Support / Conditions Reactants Outcome Reference
Prins Cyclization p-Toluenesulfonic acid (p-TSA) Silica gel, Grinding Aldehyde + Homoallylic alcohol Tetrahydropyran derivatives nih.gov
Barbier-Prins Cyclization BBIMBr/SnBr₂ complex Anhydrous, Solvent-free Allyl bromide + Carbonyl compound Tetrahydropyran derivatives nih.govbeilstein-journals.orgbeilstein-journals.org
Multicomponent Reaction Molecular Iodine (I₂) Solvent-free, Ambient temp. Aldehyde + Ethyl acetoacetate (B1235776) + Urea Dihydropyrimidinone uinsgd.ac.id
Multicomponent Reaction ZrCl₄@Arabic Gum Solvent-free, 50 °C Aldehyde + Malononitrile + Ethyl acetoacetate Dihydropyran derivatives ajchem-a.com
Multicomponent Reaction Cu₂(NH₂-BDC)₂(DABCO) MOF Ball-milling, Solvent-free Aldehyde + Malononitrile + Dimedone 4H-pyran derivatives nih.gov

Catalytic Synthesis Routes

Catalysis is central to the efficient synthesis of dihydropyrans, with various systems developed to improve yield, selectivity, and reaction conditions. These include organocatalysts, metal-organic frameworks, and molecular iodine.

Organocatalysis N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of dihydropyran-2-ones through cycloaddition reactions. nih.govmdpi.com For example, NHCs can catalyze the aerobic [3+3] cyclization of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds to produce trisubstituted dihydropyranones. mdpi.com Researchers have also demonstrated that the dual electrophilic/nucleophilic character of pyruvates can be controlled using organocatalysts to react with aldehydes in a one-pot synthesis of functionalized dihydropyrans. oist.jp

Metal-Organic Frameworks (MOF) Metal-Organic Frameworks (MOFs) serve as highly effective and reusable heterogeneous catalysts. An amine-functionalized MOF, Cu₂(NH₂-BDC)₂(DABCO), has been used to catalyze the three-component synthesis of 4H-pyrans under solvent-free mechanochemical (ball-milling) conditions. nih.gov This MOF acts as a bifunctional catalyst, possessing both Lewis acid (Cu²⁺) and Lewis base (NH₂) sites. nih.gov Additionally, novel Tantalum-based MOF (Ta-MOF) nanostructures, synthesized via ultrasound irradiation, have proven to be efficient, recyclable catalysts for producing 1,4-dihydropyran derivatives at room temperature. frontiersin.org

Molecular Iodine Catalysis Molecular iodine is an inexpensive, non-toxic, and effective Lewis acid catalyst for the Prins cyclization. mdpi.com It facilitates the reaction between homoallylic alcohols and aldehydes under metal-free conditions, without the need for an inert atmosphere or anhydrous solvents. mdpi.comnih.gov This method is effective for homoallylic alcohols containing an endocyclic double bond, leading to dihydropyrans in good yields. mdpi.comnih.gov When acyclic homoallylic alcohols are used, the reaction typically yields 4-iodo-tetrahydropyran derivatives, as the iodide ion traps the carbocation intermediate, interrupting the catalytic cycle. mdpi.comnih.gov The iodine-catalyzed Prins reaction has also been successfully applied to both aliphatic and aromatic ketones. iaea.org

Table 2: Comparison of Catalytic Routes for Dihydropyran Synthesis

Catalytic System Catalyst Example(s) Key Features Typical Products Reference(s)
Organocatalysis N-Heterocyclic Carbenes (NHCs) Metal-free; Activates aldehydes/pyruvates. Dihydropyran-2-ones, Functionalized dihydropyrans nih.govmdpi.comoist.jp
Metal-Organic Frameworks Cu₂(NH₂-BDC)₂(DABCO), Ta-MOF Heterogeneous, reusable, bifunctional (acid/base). 4H-pyrans, 1,4-Dihydropyrans nih.govfrontiersin.org
Molecular Iodine Iodine (I₂) Metal-free, mild conditions, no inert atmosphere needed. Dihydropyrans, 4-Iodo-tetrahydropyrans mdpi.comnih.goviaea.org

Stereoselective Synthesis of Dihydropyran Systems

The construction of specific stereoisomers is a critical goal in organic synthesis, as the biological activity of a molecule is often dependent on its three-dimensional structure. The Prins reaction is an inherently powerful technique for the stereoselective synthesis of the pyran skeleton. nih.govbeilstein-journals.org

Enantioselective Synthesis The development of catalytic asymmetric versions of the Prins cyclization allows for the synthesis of specific enantiomers. This has been achieved using chiral Brønsted acids. For instance, a confined chiral imidodiphosphoric acid (IDP) has been shown to catalyze the vinylogous Prins cyclization to produce tetrahydrofurans with excellent diastereo- and enantioselectivity, a strategy applicable to dihydropyran systems. acs.org In a different approach, the enantioselective Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides, catalyzed by a chiral pybox-diph-Zn(II) complex, yields adducts that can be transformed into dihydropyran derivatives with very high enantiomeric excess (>99% ee). rsc.org

Diastereoselective Synthesis The Prins cyclization is widely recognized for its high diastereoselectivity, which is often rationalized by the reaction proceeding through a stable, chair-like transition state. nih.govnih.gov This conformation directs incoming substituents to equatorial positions to minimize steric strain, thus controlling the relative stereochemistry of the final product. nih.gov For example, the BF₃·OEt₂-catalyzed Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes yields 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. organic-chemistry.org

The silyl-Prins reaction, which utilizes allylsilanes or vinylsilanes, is another robust method for achieving high diastereoselectivity. nih.govwordpress.com The reaction of a 4-trimethylsilyl-3-buten-1-ol with an aldehyde under mild Lewis acid conditions can generate substituted dihydropyrans with good stereocontrol. beilstein-journals.orgwordpress.com Similarly, high diastereoselectivity is observed in the oxonium-ene cyclization reaction between aldehydes and specific hydroxy-enoates, catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to give substituted dihydropyrans. nih.gov

Table 3: Examples of Stereoselective Dihydropyran Synthesis

Synthesis Type Method Catalyst / Reagent Key Outcome Reference
Enantioselective Asymmetric Michael Addition Chiral pybox-diph-Zn(II) complex Dihydropyran precursors with up to >99% e.e. rsc.org
Enantioselective Asymmetric Vinylogous Prins Chiral Imidodiphosphoric Acid (IDP) High enantioselectivity (up to 99:1 e.r.) acs.org
Diastereoselective Prins Cyclization Boron trifluoride etherate (BF₃·OEt₂) Excellent diastereoselectivity organic-chemistry.org
Diastereoselective Silyl-Prins Reaction Indium(III) chloride (InCl₃) Good stereocontrol, cis-2,6-dihydropyran nih.govbeilstein-journals.org
Diastereoselective Oxonium-Ene Cyclization Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Excellent diastereoselectivity nih.gov

Reactivity and Mechanistic Investigations of 4,4 Dimethyl 3,4 Dihydro 2h Pyran

Electrophilic Additions to the Endocyclic Double Bond

The double bond in 4,4-Dimethyl-3,4-dihydro-2H-pyran, being part of an enol ether system, is highly reactive towards electrophiles. The addition typically proceeds via a mechanism involving a resonance-stabilized oxocarbenium ion intermediate.

While specific studies on this compound are limited, the regioselectivity of electrophilic additions to the parent compound, 3,4-dihydro-2H-pyran, is well-established and serves as a reliable model. The addition of an electrophile (E+) occurs at the C5 position, leading to the formation of a tertiary oxocarbenium ion, which is stabilized by resonance with the oxygen atom. This intermediate is more stable than the alternative secondary carbocation that would be formed by addition at the C6 position. Consequently, the nucleophile (Nu-) then attacks at the C6 position.

This regioselectivity follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond (C5), and the nucleophile adds to the more substituted carbon (C6). The gem-dimethyl group at C4 is not expected to alter this regiochemical preference, as it does not change the electronic bias of the enol ether system.

Common electrophilic addition reactions for the parent 3,4-dihydro-2H-pyran are summarized in the table below. These reactions are expected to proceed similarly for this compound.

Table 1: Electrophilic Addition Reactions of Dihydropyrans

ReactionReagentsProductRegioselectivity
HydrohalogenationHBr or HCl2-HalotetrahydropyranMarkovnikov
HalogenationBr₂ or Cl₂2,3-DihalotetrahydropyranAnti-addition
Acid-Catalyzed HydrationH₂O, H⁺ catalyst2-Hydroxytetrahydropyran (hemiacetal)Markovnikov
Acid-Catalyzed AlcoholysisROH, H⁺ catalyst2-Alkoxytetrahydropyran (acetal)Markovnikov

Data extrapolated from the known reactivity of 3,4-dihydro-2H-pyran.

The stereoselectivity of these additions can be influenced by the reaction conditions and the nature of the electrophile and nucleophile. For instance, the halogenation with Br₂ typically proceeds via an anti-addition mechanism.

Many electrophilic additions to dihydropyrans are acid-catalyzed. The catalyst, typically a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid (like boron trifluoride etherate), protonates the double bond to generate the reactive oxocarbenium ion intermediate. acs.org This catalytic activation is crucial for reactions with weak electrophiles, such as the addition of water or alcohols. rsc.org

The acid-catalyzed hydration of alkenes, a related reaction, proceeds through a carbocation intermediate, and the regeneration of the acid catalyst (e.g., H₃O⁺) completes the catalytic cycle. masterorganicchemistry.comyoutube.com The efficiency of these reactions can be high, making them synthetically useful, for example, in the formation of tetrahydropyranyl (THP) ethers, which are common protecting groups for alcohols. rsc.org While strong Brønsted acids are effective, finding catalysts for highly enantioselective additions to olefins remains an area of active research, with some success found using specialized chiral dithiophosphoric acids. acs.org

Nucleophilic Reactions Involving the Dihydropyran Ring

The dihydropyran ring can be opened by nucleophiles, particularly when the ring is appropriately activated. While specific data for this compound is scarce, studies on related systems, such as 2-aryl-3,4-dihydropyrans, demonstrate this reactivity. These compounds react with nucleophiles like indoles, 2-naphthol, and 4-hydroxy-6-methyl-2-pyrone (B586867) to yield ring-opened products. acs.org The resulting products, which contain a β-dicarbonyl moiety, can undergo subsequent radical-initiated cyclization to form complex carbazole (B46965) structures. acs.org

Another example involves the transformation of ketonitriles in the presence of aldehydes and acid, which proceeds through a bicyclic intermediate. This intermediate can then undergo decyclization, representing a form of ring-opening. koreascience.kr Base-promoted ring-opening and recyclization sequences have also been reported for other heterocyclic systems, such as naphthoquinones, to construct new N-heterocycles. nih.gov These examples suggest that, if appropriately substituted, the 4,4-dimethyl-3,4-dihydropyran ring could be a substrate for similar nucleophile-induced ring-opening and recyclization strategies.

Nucleophilic substitution reactions on the saturated carbons of the this compound ring are generally unfavorable. However, substitution can be achieved following an initial electrophilic addition to the double bond. For example, the addition of halogens like chlorine or bromine to 3,4-dihydro-2H-pyran yields 2,3-dihalotetrahydropyrans. acs.org In these adducts, the halogen at the C2 position, being part of a hemiacetal-like structure, is significantly more reactive. acs.org This increased reactivity allows for subsequent nucleophilic substitution at this position. For instance, these 2-halotetrahydropyrans can react with nucleophiles like silver cyanide to form 2-cyanotetrahydropyran or with Grignard reagents to produce 2-alkyltetrahydropyrans. acs.org

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Dihydropyran systems can participate in several types of pericyclic reactions, including sigmatropic rearrangements and cycloadditions.

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. wikipedia.org While no specific examples for this compound are documented, related sulfinyl-substituted dihydropyrans have been shown to undergo acs.orgwikipedia.org-sigmatropic rearrangements to produce dihydropyranols. acs.orgacs.org Similarly, wikipedia.orgwikipedia.org-sigmatropic rearrangements of other dihydropyran derivatives have also been reported. koreascience.kr These reactions indicate the potential for the dihydropyran scaffold to participate in such transformations.

The double bond in this compound can also act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. youtube.com For this to occur, it would react with a conjugated diene. The success of such a reaction would depend on the electronic nature of the diene and any substituents on the dihydropyran ring. Highly substituted 2H-pyran-2-ones, for example, have been shown to undergo Diels-Alder reactions with alkynes. rsc.org

Electrocyclic reactions, which involve the formation of a sigma bond between the ends of a conjugated π-system, are another class of pericyclic reactions. libretexts.orglibretexts.org The reverse reaction is an electrocyclic ring-opening. The simple double bond in this compound does not constitute a conjugated system required for a typical electrocyclic reaction. However, if the dihydropyran were part of a larger conjugated system, such reactions could become possible. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules and depends on whether the reaction is initiated by heat (thermal) or light (photochemical). masterorganicchemistry.com

Oxidation and Reduction Chemistry

The selective oxidation of 3,4-dihydro-2H-pyrans can lead to valuable synthetic intermediates. researchgate.net A notable method is the allylic oxidation using tert-butyl hydroperoxide (TBHP) catalyzed by dirhodium caprolactamate [Rh2(cap)4]. researchgate.net This reaction converts 3,4-dihydro-2H-pyrans into the corresponding enones. researchgate.net The mechanism is believed to involve a heteroatom-stabilized allylic free radical. researchgate.net While this method is effective, oxidation of 2H-pyrans can sometimes lead to alkyl cleavage products in addition to the desired enone. researchgate.net

Another approach involves the use of 3,4-dihydro-2H-pyran to promote the aerobic oxidative aromatization of other heterocyclic compounds, such as 1,3,5-trisubstituted pyrazolines and Hantzsch 1,4-dihydropyridines. researchgate.net

The following table details selective oxidation methods for dihydropyran derivatives:

SubstrateReagent/CatalystProductKey FindingsReference
3,4-Dihydro-2H-pyranstert-Butyl hydroperoxide (TBHP) / [Rh2(cap)4]EnonesEffective for forming enone products, but can also lead to alkyl cleavage. researchgate.net
1,3,5-Trisubstituted pyrazolines / Hantzsch 1,4-dihydropyridines3,4-Dihydro-2H-pyran / Aerobic conditionsPyrazoles / PyridinesDihydropyran promotes oxidative aromatization. researchgate.net

The reduction of the double bond in this compound would yield 4,4-dimethyltetrahydropyran. While specific catalytic hydrogenation protocols for this particular substrate are not detailed in the search results, general methods for the reduction of cyclic enol ethers are applicable. For instance, an olefin metathesis followed by a double bond migration catalyzed by Grubbs' catalysts in the presence of a hydride source like NaBH4 can produce cyclic enol ethers, which are isomers of dihydropyrans. organic-chemistry.org The subsequent reduction of the double bond in such systems is a standard transformation that can typically be achieved using various hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Radical Reactions and Polymerization Pathways Initiated by this compound

Free radical reactions offer a complementary approach to polar reactions for functional group transformations and carbon-carbon bond formation. libretexts.org The double bond in 3,4-dihydro-2H-pyran is susceptible to radical addition reactions. For example, radicals generated from dimedone and acetylacetone (B45752) using ceric ammonium (B1175870) nitrate (B79036) (CAN) can add to cyclic alkenes to form dihydrofurans. researchgate.net Similarly, malonyl radicals, generated from malonates with manganese(III) or cerium(IV), add to glycals (cyclic enol ethers derived from sugars) with high regioselectivity. researchgate.net

The antioxidant properties of some dihydropyran derivatives are linked to their ability to scavenge free radicals. rsc.org For example, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, a product of the Maillard reaction, exhibits antioxidant activity by scavenging radicals such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+) and the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH). rsc.org This reactivity is attributed to the unstable enol structure within the molecule. rsc.org

Here is a summary of free radical reactions related to dihydropyrans:

Radical SourceSubstrateProductKey FindingsReference
Dimedone, Acetylacetone (with CAN)Cyclic alkenesDihydrofuransCAN is an effective mediator for radical addition. researchgate.net
Malonates (with Mn(III) or Ce(IV))Glycals2-C-branched sugarsHighly regioselective addition. researchgate.net
ABTS•+, DPPH2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-oneScavenged radical productsAntioxidant activity is linked to the enol structure. rsc.org

Theoretical and Computational Studies on 4,4 Dimethyl 3,4 Dihydro 2h Pyran

Electronic Structure and Bonding Analysis

Detailed analyses of the electronic structure and bonding specific to 4,4-Dimethyl-3,4-dihydro-2H-pyran are not available in the provided search results. Computational studies on similar molecules, such as other dihydropyran derivatives, often employ methods to understand the distribution of electrons and the nature of chemical bonds within the molecule.

Specific applications of molecular orbital (MO) theory to this compound, including visualizations of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are not documented in the available literature. For related pyrone compounds, however, calculations have shown that the HOMO and LUMO are typically located on the pyran ring, and conjugation leads to a flat ring structure. scifiniti.com Such analyses are crucial for predicting the reactivity and electronic properties of the molecule.

A specific analysis of the electron density distribution for this compound has not been found. This type of analysis, often performed using quantum chemical calculations, is essential for understanding the charge distribution and identifying electrophilic and nucleophilic sites within a molecule. For other pyran derivatives, it has been noted that tautomeric transformations can lead to significant delocalization of charge and changes in the molecule's reactivity. scifiniti.com

Conformational Analysis and Ring Dynamics

The study of the three-dimensional arrangement of atoms and the dynamic processes of ring inversion and flexibility is a key area of computational chemistry. While the conformational behavior of the parent 3,4-dihydro-2H-pyran and other analogues has been investigated, specific data for this compound is not present in the search results.

Quantitative data from energy minimization and transition state calculations for the ring inversion process of this compound could not be located. For comparison, studies on the parent compound, 3,4-dihydro-2H-pyran, have been conducted to determine the energy barriers for conformational changes. researchgate.net These calculations typically involve DFT and MP2 levels of theory to identify the most stable conformations and the energy required to transition between them. researchgate.net

There are no specific molecular dynamics (MD) simulation studies available for this compound in the search results. MD simulations are powerful tools used to simulate the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of the ring structure.

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. However, specific studies detailing reaction pathways involving this compound are not available. Research on other dihydropyran derivatives has utilized quantum-chemical modeling to investigate reaction mechanisms, such as the disproportionation in the Cannizzaro reaction, and to compare theoretical thermodynamic parameters with experimental results. researchgate.net

Elucidation of Reaction Intermediates

Computational chemistry is instrumental in identifying and characterizing transient species such as reaction intermediates, which are often fleeting and present in low concentrations, making their experimental detection challenging. For reactions involving dihydropyrans, computational studies have provided significant insights into plausible intermediates.

Furthermore, computational investigations into the thermal decomposition of related methylated dihydropyrans, such as 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran, reveal a concerted mechanism proceeding through a six-membered cyclic transition state. nih.gov In these reactions, the movement of electrons within the pyran ring leads to the simultaneous breaking and formation of bonds. nih.gov While not directly studying this compound, these findings suggest that its reactions would likely involve similar cyclic transition states and intermediates, with the gem-dimethyl group at the 4-position influencing the stability and geometry of these transient species. The presence of these methyl groups can be expected to exert steric and electronic effects on the intermediates and transition states of reactions involving the dihydropyran ring.

Determination of Activation Energies

Activation energy (Ea) is a critical parameter in understanding the kinetics of a chemical reaction. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the activation energies of various chemical processes.

A computational study on the thermal decomposition of several dihydropyran derivatives, including 4-methyl-3,6-dihydro-2H-pyran and 2,6-dimethyl-3,6-dihydro-2H-pyran, has shed light on the influence of methyl substituents on activation energies. nih.gov This research, conducted using the PBE0/6-311+G(d,p) level of theory, demonstrated that methyl groups at the 2, 4, and 6 positions tend to decrease the activation free energy of the decomposition reaction. nih.gov This suggests that the presence of the dimethyl group in this compound would likely lower the activation energy for similar decomposition pathways compared to the unsubstituted dihydropyran.

The study calculated the following activation free energies (ΔG≠) and activation energies (Ea) at 600 K for related compounds:

CompoundΔG≠ (kJ·mol⁻¹)Ea (kJ·mol⁻¹)
3,6-dihydro-2H-pyran (DHP)196-
4-methyl-3,6-dihydro-2H-pyran (MDHP)190-
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP)183202
Data from a computational study on the thermal decomposition of dihydropyran compounds. nih.gov

Spectroscopic Parameter Prediction via Computational Methods (e.g., NMR, IR, UV-Vis, Mass Spectrometry prediction techniques)

Computational chemistry has become an indispensable tool for predicting and interpreting spectroscopic data. Methods such as DFT can accurately forecast NMR chemical shifts, infrared (IR) and Raman vibrational frequencies, and UV-Vis electronic transitions. univie.ac.atrsc.org

For pyran derivatives, computational studies have successfully reproduced experimental IR and Raman spectra. scifiniti.comscifiniti.com For example, in a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations at the B3LYP/6-311G** level were able to accurately model the vibrational spectra of its tautomeric forms. scifiniti.comscifiniti.com This level of accuracy allows for the confident assignment of experimental spectral bands to specific vibrational modes of the molecule. scifiniti.comscifiniti.com

The following table presents a conceptual framework for the types of spectroscopic data that can be predicted computationally for this compound, based on general knowledge and data for related compounds.

Spectroscopic TechniquePredicted ParametersExpected Key Features for this compound
¹H NMRChemical Shifts (δ)Signals for gem-dimethyl protons, methylene (B1212753) protons at C3 and C2, and vinylic protons at C5 and C6.
¹³C NMRChemical Shifts (δ)Resonances for gem-dimethyl carbons, quaternary carbon at C4, methylene carbons at C3 and C2, and vinylic carbons at C5 and C6.
IR SpectroscopyVibrational Frequencies (cm⁻¹)C-H stretching and bending, C-O stretching, and C=C stretching vibrations.
Mass SpectrometryMass-to-charge ratio (m/z)Molecular ion peak and characteristic fragmentation patterns.

QSAR and Cheminformatics Approaches to Dihydropyran Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational disciplines that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. physchemres.org These approaches are pivotal in drug discovery and materials science for predicting the properties of new molecules. nih.govresearchgate.net

While specific QSAR studies focusing solely on this compound are scarce, research on related heterocyclic systems provides valuable insights into the methodologies and types of descriptors that are important for modeling the properties of dihydropyrans. For instance, a QSAR study on 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives analyzed the impact of various topological descriptors on their biological activity. nih.gov This highlights the importance of molecular shape and connectivity in determining the function of molecules with a gem-dimethyl substitution pattern.

In the broader context of dihydropyran and pyran derivatives, QSAR and structure-activity relationship (SAR) studies have been employed to understand their diverse biological activities, including their potential as anti-Alzheimer's agents and their role in overcoming multidrug resistance in cancer. nih.govnih.gov These studies often identify key structural features and physicochemical properties, such as hydrophobicity, electronic parameters, and steric factors, that govern the interactions of these compounds with biological targets. researchgate.net

A typical QSAR workflow involves the calculation of a wide range of molecular descriptors, followed by the development of a mathematical model that links these descriptors to an observed activity. The types of descriptors commonly used in such studies are summarized in the table below.

Descriptor ClassExamplesRelevance to Dihydropyran Derivatives
1D DescriptorsMolecular Weight, Atom CountsBasic properties influencing transport and distribution.
2D DescriptorsTopological Indices, Connectivity IndicesDescribe the branching and shape of the molecule.
3D Descriptorsvan der Waals Surface Area, Dipole MomentRelate to the molecule's interaction with its environment and receptor binding.
PhysicochemicalLogP (Lipophilicity), Molar RefractivityImportant for absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

The application of these computational approaches to this compound and its derivatives would enable the prediction of their reactivity in various chemical transformations and their potential biological activities, thereby guiding future experimental investigations.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,4 Dimethyl 3,4 Dihydro 2h Pyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of 4,4-Dimethyl-3,4-dihydro-2H-pyran.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the gem-dimethyl groups, the two methylene (B1212753) groups of the pyran ring, and the two vinylic protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. For instance, protons on carbons adjacent to the oxygen atom will be deshielded and appear at a higher chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In the case of this compound, distinct signals are expected for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the two methylene carbons, and the two sp²-hybridized carbons of the double bond. Similar to ¹H NMR, the chemical shifts in ¹³C NMR are indicative of the carbon's chemical environment. illinois.edupdx.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2-H~3.8 - 4.2~65 - 70
C3-H₂~1.6 - 1.9~30 - 35
C4-(CH₃)₂~0.9 - 1.2~25 - 30 (methyls)
C4-~30 - 35 (quaternary)
C5=CH~4.5 - 5.0~100 - 110
C6=CH~6.0 - 6.5~140 - 150

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons on C2 and C3, and between the vinylic protons on C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu It provides a direct link between the ¹H and ¹³C signals, confirming which protons are attached to which carbons. libretexts.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. libretexts.orgcolumbia.edu For example, HMBC could show correlations between the protons of the gem-dimethyl groups and the carbons at positions C3, C4, and C5, providing crucial connectivity information. libretexts.orgcolumbia.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their vibrational modes. scifiniti.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. researchgate.net The resulting spectrum shows absorption bands at specific frequencies (wavenumbers, cm⁻¹) that are characteristic of particular functional groups. For this compound, key vibrational bands would include: researchgate.net

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups typically appear in the 2850-3000 cm⁻¹ region. Vinylic C-H stretches are expected at slightly higher frequencies, around 3000-3100 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretch within the pyran ring will give a characteristic absorption band in the region of 1650-1680 cm⁻¹.

C-O-C stretching: The ether linkage (C-O-C) will exhibit strong, characteristic stretching vibrations, typically in the 1050-1250 cm⁻¹ range.

CH₂ and CH₃ bending: Vibrations corresponding to the bending of the methyl and methylene groups will appear in the 1350-1470 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Vinylic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Stretch1650 - 1680
CH₂/CH₃ Bending1350 - 1470
C-O-C Stretch1050 - 1250

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. scifiniti.com While FTIR measures absorption, Raman spectroscopy measures the scattering of light. For this compound, the C=C double bond, being a non-polar bond, is expected to show a strong and sharp signal in the Raman spectrum, which can be a key identifier. scifiniti.com The symmetric vibrations of the gem-dimethyl groups would also be prominent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. mostwiedzy.plnih.gov In a mass spectrometer, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern provides a unique fingerprint of the molecule. Common fragmentation pathways for cyclic ethers and alkenes can be anticipated. For instance, the loss of a methyl group (CH₃) would result in a fragment at M-15. Cleavage of the pyran ring can also occur, leading to a variety of smaller charged fragments. The study of electron-induced dissociative ionization of similar dihydropyran structures has been investigated to understand these fragmentation mechanisms. mostwiedzy.plnih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment m/z Value Possible Identity
[M]⁺126Molecular Ion
[M-15]⁺111Loss of a methyl group (•CH₃)
[M-29]⁺97Loss of an ethyl group (•C₂H₅)
[M-43]⁺83Loss of a propyl group (•C₃H₇)
[M-56]⁺70Retro-Diels-Alder fragmentation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

While specific HRMS data for this compound is not extensively documented in readily available literature, the expected theoretical monoisotopic mass can be calculated. For the molecular formula C₇H₁₂O, the theoretical exact mass would be determined and compared against the experimental value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. The high mass accuracy of these instruments, typically in the low parts-per-million (ppm) range, would confirm the elemental formula.

In a typical HRMS analysis, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. The resulting high-resolution mass spectrum would show the [M+H]⁺ or [M]⁺˙ ion, and its measured mass would be a key identifier.

For context, the related compound 3,4-Dihydro-4,4-dimethyl-2H-pyran-2-one has a calculated monoisotopic mass of 126.068079557 Da. nih.gov HRMS analysis of this compound would be expected to yield a measured mass very close to this theoretical value, thereby confirming its elemental composition of C₇H₁₀O₂.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), also known as MS², is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. nih.gov This method involves the selection of a precursor ion (typically the molecular ion) in the first stage of mass analysis, followed by its fragmentation in a collision cell, and subsequent analysis of the product ions in a second stage of mass analysis.

Specific MS/MS studies on this compound are not widely reported. However, the fragmentation patterns can be predicted based on the general principles of mass spectrometry and studies of related dihydropyran structures. The fragmentation of protonated 4-aryl-3,4-dihydrocoumarins, for instance, has been shown to involve retro-Diels-Alder (RDA) reactions, remote hydrogen rearrangements, and ring contractions. uvic.ca

For this compound, collision-induced dissociation (CID) of the molecular ion would likely lead to characteristic fragmentation pathways. The presence of the gem-dimethyl group at the 4-position would influence the fragmentation, potentially leading to the loss of a methyl group (CH₃) or isobutene ((CH₃)₂C=CH₂). The ether linkage and the double bond within the pyran ring are also susceptible to cleavage, providing diagnostic fragment ions that can be used to piece together the molecular structure.

The general approach to MS/MS involves isolating the precursor ion, subjecting it to fragmentation, and then obtaining a product ion spectrum. nih.gov This spectrum provides a fingerprint of the molecule's structure. For instance, in studies of bilin tetrapyrroles, the fragmentation schemes were found to be strongly dependent on the molecular structure and collision energy. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the key chromophore is the isolated carbon-carbon double bond within the pyran ring. Molecules with isolated double bonds typically exhibit π → π* transitions. The parent compound, 3,4-dihydro-2H-pyran, which lacks the dimethyl substituents, is expected to have its λmax in the UV region. The addition of the two methyl groups at the 4-position is not expected to significantly shift the λmax, as they are not directly conjugated with the double bond.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, which can then be used to calculate the electron density map and, consequently, the precise positions of the atoms in the crystal lattice.

As of the current literature search, there are no publicly available X-ray crystal structures for this compound. Obtaining such data would require the growth of a suitable single crystal of the compound, which can be a challenging process.

However, X-ray diffraction studies have been conducted on related pyran derivatives. For example, the structure of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one has been studied, revealing a flat pyran ring. scifiniti.com Such studies on analogous compounds can provide valuable insights into the likely conformation and bond parameters of the pyran ring in this compound.

Chromatographic Separation and Purity Assessment Techniques (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a mass spectrum that serves as a molecular fingerprint.

The NIST Chemistry WebBook contains GC data for the parent compound, 3,4-dihydro-2H-pyran, including its Kovats retention index on various columns. nist.gov For this compound, a similar GC-MS analysis would be expected to show a single major peak corresponding to the compound, with a retention time determined by its volatility and interactions with the column's stationary phase. The mass spectrum associated with this peak would provide confirmation of its identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture. For compounds like pyran derivatives, reverse-phase HPLC is often employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A reverse-phase HPLC method has been described for the analysis of the related compound 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-. sielc.com This method utilizes a mobile phase of acetonitrile, water, and an acid modifier on a Newcrom R1 column. sielc.com A similar approach could be adapted for the analysis of this compound to assess its purity. For mass spectrometry compatibility, the phosphoric acid in the mobile phase would be replaced with a volatile acid like formic acid. sielc.com

Interactive Data Table: Chromatographic Data for Related Pyran Compounds

CompoundChromatographic MethodColumnMobile Phase/Carrier GasRetention Index/Conditions
3,4-dihydro-2H-pyranGCNon-polarNot specified663, 664, 671, 748
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidMethod scalable for preparative separation

Applications of 4,4 Dimethyl 3,4 Dihydro 2h Pyran in Organic Synthesis

As a Chiral Auxiliary or Ligand Precursor

While 4,4-dimethyl-3,4-dihydro-2H-pyran is an achiral molecule and therefore not used as a chiral auxiliary in the classical sense, its core structure is a key component of valuable chiral molecules. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net In contrast, the dimethyl-dihydropyran moiety serves as a foundational building block from which chirality is constructed on the ring system itself.

A notable example is the asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. In this process, a prochiral 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-one is subjected to a highly enantioselective reduction using borane (B79455) (BH₃) in the presence of a catalytic amount of (S)-2-methyl-CBS-oxazaborolidine (Corey's oxazaborolidine). researchgate.net This reaction establishes a chiral hydroxyl group at the C4 position in quantitative yield. This alcohol is then converted to a chiral amine through a sequence of mesylation, azide (B81097) substitution, and subsequent reduction, all proceeding without loss of stereochemical integrity. researchgate.net This demonstrates the utility of the dimethylpyranone skeleton as a substrate for generating important chiral structures, particularly those with applications in medicinal chemistry.

Table 1: Asymmetric Synthesis of Chiral 4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans researchgate.net

StepStarting MaterialReagents and ConditionsProductDescription
13,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-4-oneBH₃·S(CH₃)₂, (S)-2-methyl-CBS-oxazaborolidine, Toluene, RT(S)-3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-4-olEnantioselective reduction of the ketone to form a chiral alcohol.
2(S)-3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-4-oli) Ms₂O, DIPEA, THF, -60°C ii) n-Bu₄N⁺N₃⁻, THF(R)-4-Azido-3,4-dihydro-2,2-dimethyl-2H-1-benzopyranConversion of the alcohol to an azide with inversion of stereochemistry.
3(R)-4-Azido-3,4-dihydro-2,2-dimethyl-2H-1-benzopyranP(Ph)₃, THF, H₂O(R)-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyranStaudinger reduction of the azide to the corresponding chiral amine.

As a Building Block for Complex Molecule Synthesis

The rigid framework of the this compound ring system makes it an excellent starting point for the synthesis of more complex molecules, including natural products and novel heterocyclic scaffolds.

The 2,2-dimethylpyran unit is a recurring motif in a number of quinoline (B57606) alkaloids, which are a class of natural products known for their diverse biological activities. Synthetic routes have been developed to construct these important molecules by forming the dimethyl-dihydropyran ring onto a quinoline core.

One direct route involves the Polyphosphoric Acid (PPA)-catalyzed cyclization of a 2-oxo-3-vinylquinolinecarboxylic acid derivative to yield the 3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]quinoline skeleton. nih.gov This method was successfully applied to the synthesis of the natural product khaplofoline. nih.gov Another approach utilizes a [4+2] cycloaddition reaction between a 4-hydroxyquinolin-2(1H)-one, dimethyl acrylic acid, and paraformaldehyde. This reaction generates an o-quinone methide intermediate which undergoes cycloaddition to form the dihydropyranoquinoline structure, which can then be oxidized to products like flindersine. researchgate.net

The synthesis of pyranoquinoline alkaloids serves as a prime example of assembling complex, fused heterocyclic scaffolds from dimethyl-dihydropyran precursors. nih.govresearchgate.net These multistep syntheses highlight the strategic value of incorporating the pyran ring to build intricate molecular architectures.

A key strategy involves the construction of (E)-ethyl-α-(2,2-dimethylprop-2-ene)-2-nitrocinnamates via a Wittig reaction. These intermediates can then undergo a domino reductive cyclization using iron and hydrochloric acid. This one-pot reaction sequence efficiently builds the final tricyclic 2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline system from a linear precursor. This method showcases the role of the pyran moiety in facilitating complex cyclization cascades to rapidly generate molecular complexity.

Table 2: Synthesis of 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines

Starting MaterialKey Reagents/ReactionIntermediateFinal ProductReference
2-Oxo-3-vinylquinolinecarboxylic acidPolyphosphoric Acid (PPA)Not Isolated3,4-Dihydro-2,2-dimethyl-2H-pyrano[2,3-b]quinoline nih.gov
4-Hydroxyquinolin-2(1H)-one, Dimethyl acrylic acidParaformaldehyde, [4+2] Cycloadditiono-Quinone methideDihydropyranoquinoline researchgate.net

Role in the Synthesis of Non-Biological Target Molecules

Beyond natural products, dihydropyran derivatives are valuable intermediates in the synthesis of commercially important non-biological molecules, such as herbicides and polymers.

A German patent describes that 3,4-dihydro-2H-pyran derivatives are valuable intermediates for creating herbicides based on a cyclohexane-1,3-dione core structure. google.com After converting functional groups on the pyran ring, the intermediate can be linked directly to the cyclohexanedione system to produce the final active agrochemical. google.com

The parent compound, 3,4-dihydro-2H-pyran, also finds use in polymer science. It can be polymerized with itself or copolymerized with other unsaturated compounds like maleic anhydride (B1165640) and vinyl acetate. sigmaaldrich.combasf.comresearchgate.net This has led to the creation of functional materials such as poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate), which has been investigated for potential biomedical applications, including antitumor activity. researchgate.net Furthermore, dihydropyran can be a precursor in the production of synthetic fibers through its conversion to 1,5-dichloropentane, which is then used to synthesize monomers like heptanediamine and heptanedioic acid. made-in-china.com

Methodological Development Using this compound as a Model Substrate

While specific studies explicitly using this compound as a model substrate for methodological development are not widely documented, its structural features make it an interesting candidate for such work. In the development of new synthetic reactions, chemists often employ model substrates to test the scope, efficiency, and mechanism of a new transformation.

The presence of the gem-dimethyl group at the C4 position is particularly significant. This feature blocks potential side reactions that could occur at this position, such as enolization or deprotonation, thereby simplifying the reaction outcome and aiding in mechanistic analysis. For example, in studying reactions involving the pyran double bond or the ether oxygen, the C4-dimethyl substitution prevents ambiguity that might arise from competing reactions at the adjacent methylene (B1212753) group. This structural constraint can be valuable for developing and understanding various transformations, including cycloadditions, electrophilic additions, and ring-opening reactions, by directing reactivity to other specific sites on the molecule.

Applications in Materials Science and Polymer Chemistry

As a Monomer in Polymerization Reactions

The polymerization of cyclic ethers, such as dihydropyrans, can theoretically proceed through different mechanisms, primarily ring-opening polymerization and radical polymerization.

Cationic ring-opening polymerization (ROP) is a common method for polymerizing cyclic ethers. While the parent compound, 3,4-dihydro-2H-pyran, can undergo polymerization, there is no specific literature detailing the ROP of its 4,4-dimethyl derivative. The steric hindrance introduced by the two methyl groups at the C4 position could significantly impact the thermodynamics and kinetics of ring-opening, potentially making it less favorable compared to the unsubstituted or monosubstituted counterparts.

The vinyl ether functionality within the dihydropyran ring suggests the possibility of radical polymerization. However, vinyl ethers are generally known to be challenging monomers for radical homopolymerization due to the electron-donating nature of the ether oxygen, which destabilizes the propagating radical. They are more commonly used in copolymerizations with electron-deficient monomers. There are no available studies that have investigated the radical polymerization or copolymerization of 4,4-Dimethyl-3,4-dihydro-2H-pyran .

Precursor for Functional Polymers and Copolymers

The synthesis of functional polymers often involves the use of monomers that carry specific chemical groups. While derivatives of 3,4-dihydro-2H-pyran have been utilized to create functional copolymers, for instance through copolymerization with maleic anhydride (B1165640), there is no documented evidence of This compound being employed as a precursor for such materials. The synthesis of functionalized derivatives of this specific pyran would be a prerequisite for its exploration in this context.

Integration into Advanced Material Architectures

The incorporation of specific monomer units into advanced material architectures, such as block copolymers or cross-linked networks, allows for the fine-tuning of material properties. Without fundamental knowledge of the polymerization behavior of This compound , its potential for integration into such complex structures remains purely speculative.

Development of Novel Polymeric Materials with Tunable Properties

The development of novel polymeric materials with tunable properties is a key driver in polymer science. The substitution pattern on a monomer can significantly influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. The gem-dimethyl group in This compound would be expected to impart specific properties to a hypothetical polymer, likely increasing its glass transition temperature and altering its solubility profile compared to poly(3,4-dihydro-2H-pyran). However, without experimental data, these remain theoretical considerations.

Catalytic Applications Involving 4,4 Dimethyl 3,4 Dihydro 2h Pyran

As a Substrate in Transition Metal-Catalyzed Transformations

As a Ligand in Homogeneous Catalysis

There is no available research to suggest that 4,4-Dimethyl-3,4-dihydro-2H-pyran is utilized as a ligand in homogeneous catalysis. The molecular structure of this compound lacks the typical functional groups, such as phosphines, amines, or other coordinating atoms with lone pairs of electrons readily available for donation, which are characteristic of ligands used to stabilize and activate metal centers in homogeneous catalytic systems.

Role in Heterogeneous Catalysis Systems

Information regarding the specific role of this compound within heterogeneous catalysis systems is not present in the available scientific literature. While heterogeneous catalysts are widely used for the synthesis of various dihydropyran derivatives, the subsequent use of this compound as a reactant, promoter, or other component in a heterogeneous catalytic process has not been a subject of published research.

Enzyme-Catalyzed Transformations (if applicable to non-biological synthetic processes)

There are no documented instances of this compound being used as a substrate in enzyme-catalyzed transformations for non-biological synthetic applications. While enzymatic reactions are a powerful tool in modern organic synthesis, their application to this specific dihydropyran derivative has not been reported in the scientific literature.

Q & A

Basic: What are the critical physical and chemical properties of 4,4-Dimethyl-3,4-dihydro-2H-pyran for laboratory handling?

Answer:
The compound’s molecular formula is C₇H₁₂O (derived from analogous dihydropyran structures) with a molecular weight of ~112.17 g/mol. Key properties include:

  • Boiling Point : ~84–86°C (similar to unsubstituted dihydropyran derivatives) .
  • Flammability : Highly flammable (flash point <23°C), requiring storage away from ignition sources .
  • Reactivity : Stable under inert conditions but reacts with strong acids, bases, or oxidizers, necessitating compatibility checks .
  • Solubility : Miscible with common organic solvents (e.g., DCM, THF), but immiscible with water .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Ventilation : Use fume hoods to prevent vapor inhalation (classified as a respiratory irritant) .
  • PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats .
  • Storage : Keep in airtight containers at ≤30°C, segregated from oxidizers (e.g., peroxides) .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers optimize synthetic routes to this compound derivatives?

Answer:

  • Catalysis : Use Brønsted acids (e.g., p-TsOH) for regioselective α-alkenylation, achieving >80% yields under mild conditions .
  • Purification : Employ column chromatography (hexane/EtOAc gradients) to isolate stereoisomers, validated by TLC .
  • Scalability : Optimize solvent (DCM or toluene) and stoichiometry to minimize dimerization side products .

Advanced: How should researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) for this compound?

Answer:

  • Data Validation : Cross-reference experimental values (e.g., NIST’s ΔfH°gas = −184 kJ/mol) with computational models (e.g., Peng-Robinson equations) .
  • Error Analysis : Assess purity of samples (via GC-MS) and calibration of calorimetry instruments .
  • Collaboration : Compare results with published datasets from authoritative sources (e.g., J. Phys. Chem. Ref. Data) .

Advanced: What spectroscopic techniques are optimal for characterizing derivatives of this compound?

Answer:

  • ¹H/¹³C NMR : Identify stereochemistry using coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons in tetrahydropyran rings) .
  • MS (EI/CI) : Confirm molecular ions ([M]⁺ at m/z 112) and fragmentation patterns (e.g., loss of methyl groups) .
  • IR Spectroscopy : Detect carbonyl or ether functional groups (C-O stretch ~1100 cm⁻¹) .

Advanced: How can Brønsted acid-mediated reactions improve selectivity in dihydropyran functionalization?

Answer:

  • Mechanistic Control : Protonation of the dihydropyran oxygen increases electrophilicity at the α-position, favoring alkenylation over polymerization .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) stabilize transition states, enhancing regioselectivity .
  • Substrate Scope : Electron-deficient alkenes (e.g., acrylates) yield higher conversions than electron-rich analogs .

Advanced: What strategies mitigate instability during storage and reactions of this compound?

Answer:

  • Inhibitors : Add stabilizers (e.g., BHT) to prevent radical-initiated polymerization .
  • Moisture Control : Use molecular sieves in storage containers to avoid hydrolysis .
  • Reaction Quenching : Terminate reactions at low conversions (<90%) to limit side products from over-functionalization .

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